
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a dibromophenyl group, and a 4-oxobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride under basic conditions.
Introduction of the dibromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the intermediate formed in the previous step.
Formation of the 4-oxobutanoic acid moiety: This can be accomplished through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide variety of derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(tert-Butoxy)-2-(3,5-dichlorophenyl)-4-oxobutanoic acid: Similar structure but with chlorine atoms instead of bromine.
(S)-4-(tert-Butoxy)-2-(3,5-difluorophenyl)-4-oxobutanoic acid: Similar structure but with fluorine atoms instead of bromine.
(S)-4-(tert-Butoxy)-2-(3,5-dimethylphenyl)-4-oxobutanoic acid: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.
Propiedades
Fórmula molecular |
C14H16Br2O4 |
|---|---|
Peso molecular |
408.08 g/mol |
Nombre IUPAC |
(2S)-2-(3,5-dibromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16Br2O4/c1-14(2,3)20-12(17)7-11(13(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,18,19)/t11-/m0/s1 |
Clave InChI |
XCOBSZGENAKKCT-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC(=C1)Br)Br)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC(=CC(=C1)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


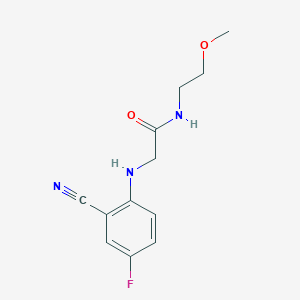
![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
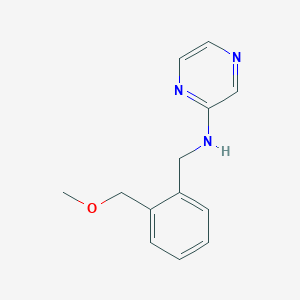

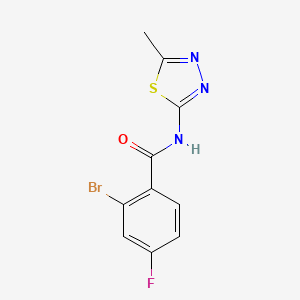


![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)

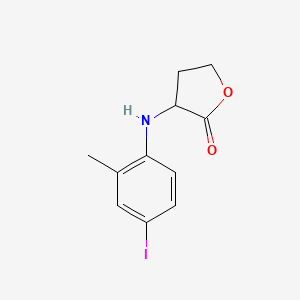

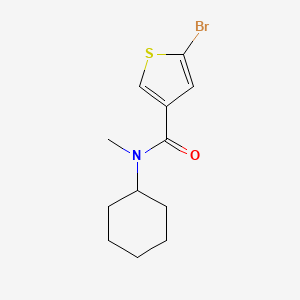
![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)

